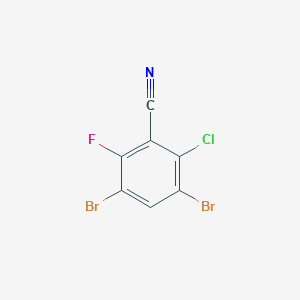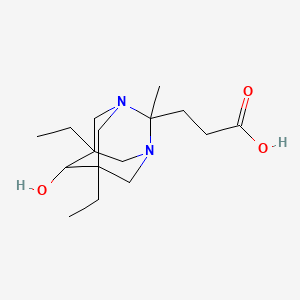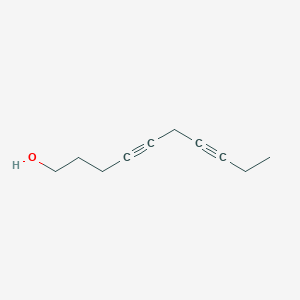
Deca-4,7-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-4,7-diyn-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the terminal position. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deca-4,7-diyn-1-ol can be synthesized through several methods. One common approach involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere . Another method includes the selective reduction of 1-(tetrahydropyran-2-yloxy)deca-4,7-diyne using dicyclohexylborane followed by protonolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available diacetylenic diols, which are then subjected to various chemical transformations to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Deca-4,7-diyn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be selectively reduced to form dienes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as dicyclohexylborane and hydrogenation catalysts like P2-Ni are used.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Deca-4,7-diyn-1-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Deca-4,7-diyn-1-ol varies depending on its application. In biological systems, it is believed to exert its effects through interactions with cellular membranes and enzymes. The presence of triple bonds makes it highly reactive, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4,6-Decadiyn-1-ol: Another diynol compound with similar structural features but different reactivity and applications.
Tetradeca-4,6,8,10-tetrayne-1,14-diol: A polyacetylene compound with multiple triple bonds, used in different chemical and biological contexts.
Uniqueness: Deca-4,7-diyn-1-ol is unique due to its specific positioning of triple bonds and the terminal hydroxyl group, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
deca-4,7-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
YAABVBABUJHDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC#CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


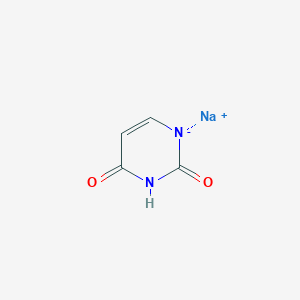
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)


![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
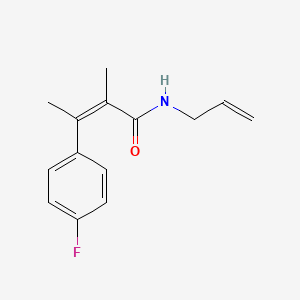
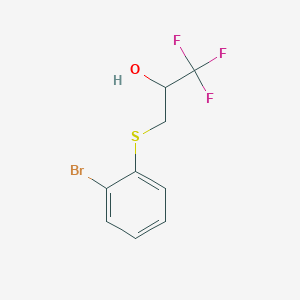
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
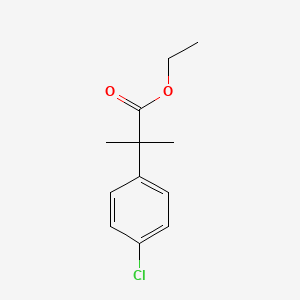
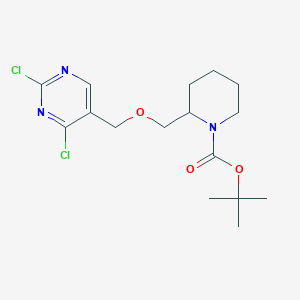
![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
